![molecular formula C25H18N2O2 B1654247 4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol CAS No. 2165332-90-9](/img/structure/B1654247.png)
4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol is a complex organic compound that features a unique structure combining a furophenanthroimidazole core with a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of 4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine
Uniqueness
4-(4,9-dimethyl-1H-furo[2’,3’:1,2]phenanthro[3,4-d]imidazol-2-yl)phenol is unique due to its combination of a furophenanthroimidazole core with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2165332-90-9 |
|---|---|
Molecular Formula |
C25H18N2O2 |
Molecular Weight |
378.4 |
IUPAC Name |
4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol |
InChI |
InChI=1S/C25H18N2O2/c1-13-4-3-5-18-17(13)10-11-19-21(18)23-22(20-14(2)12-29-24(19)20)26-25(27-23)15-6-8-16(28)9-7-15/h3-12,28H,1-2H3,(H,26,27) |
InChI Key |
QSRXBSZMRHECBM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)NC(=N4)C6=CC=C(C=C6)O |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)NC(=N4)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


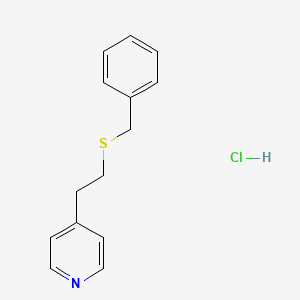
![Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis-](/img/structure/B1654166.png)
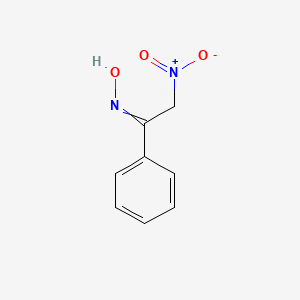
![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)
![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)
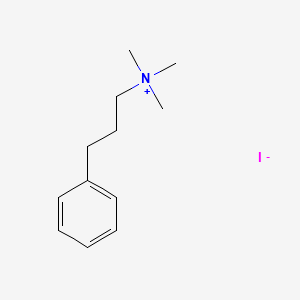
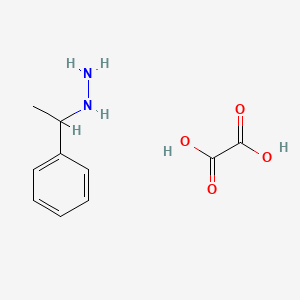
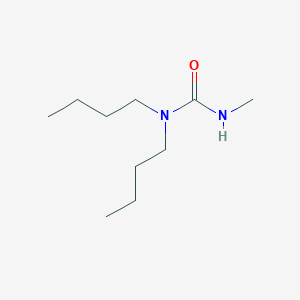
![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)
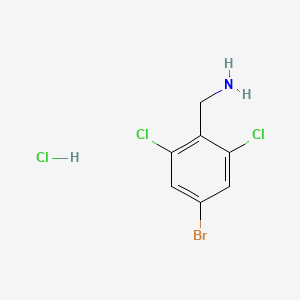
![2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid](/img/structure/B1654184.png)
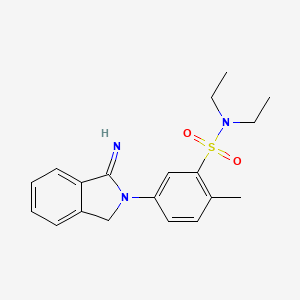
![2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride](/img/structure/B1654187.png)
